In vitro biological activity of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid
In vitro biological activity of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid
An In-Depth Technical Guide on the Presumed In Vitro Biological Activity of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid as a Putative CRTH2 Antagonist
Authored by a Senior Application Scientist
Disclaimer: To date, specific in vitro studies detailing the biological activities of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid are not extensively available in the public domain. This guide is constructed based on the structural similarities of the compound to known chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) antagonists. The described activities and protocols are therefore presented as a scientifically-grounded hypothesis for its potential biological function.
Introduction
3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid is a novel chemical entity featuring a sulfonamide linkage between a fluorinated methylphenyl group and a benzoic acid moiety. The incorporation of fluorine is a strategic choice in medicinal chemistry, often enhancing metabolic stability and binding affinity due to its high electronegativity and small atomic size.[1] The overall structure bears a strong resemblance to a class of compounds known as CRTH2 antagonists.
CRTH2, a G-protein coupled receptor, plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[2][3] It is activated by its primary ligand, prostaglandin D2 (PGD2), which is released from mast cells.[2] This activation triggers a signaling cascade in immune cells, particularly T-helper 2 (Th2) cells, eosinophils, and basophils, leading to chemotaxis, degranulation, and cytokine release, all of which contribute to the symptoms of allergic inflammation.[3] Given the structural alerts present in 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid, it is hypothesized to function as an antagonist of CRTH2, thereby inhibiting the downstream effects of PGD2 signaling.
This technical guide provides a comprehensive overview of the presumed in vitro biological activity of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid, focusing on its potential as a CRTH2 antagonist. We will delve into the putative mechanism of action, detail established experimental protocols for its characterization, and present hypothetical data to guide researchers in its evaluation.
Putative Mechanism of Action: CRTH2 Antagonism
The central hypothesis is that 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid acts as a competitive antagonist at the CRTH2 receptor. The benzoic acid moiety is a common feature in many CRTH2 antagonists and is often crucial for binding to the receptor.[4] It is proposed that the compound binds to the CRTH2 receptor, preventing the binding of the endogenous ligand PGD2. This blockade would inhibit the PGD2-induced activation of the Gαi protein subunit coupled to the receptor.[5]
The downstream consequences of this inhibition would be the attenuation of several key cellular responses:
-
Inhibition of Calcium Mobilization: PGD2 binding to CRTH2 typically leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in cell activation.[5]
-
Suppression of Chemotaxis: The migration of eosinophils and Th2 lymphocytes towards a PGD2 gradient would be blocked.
-
Reduction of Eosinophil Shape Change: PGD2 induces a rapid change in the shape of eosinophils, a prerequisite for their migration and activation.[5]
-
Decreased Cytokine and Chemokine Release: The release of pro-inflammatory mediators from Th2 cells and other immune cells would be diminished.
The following diagram illustrates the proposed mechanism of action of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid within the CRTH2 signaling pathway.
Caption: Proposed mechanism of CRTH2 antagonism.
In Vitro Evaluation Protocols
A battery of in vitro assays is essential to characterize the biological activity of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid. The following protocols are standard in the field for the evaluation of CRTH2 antagonists.
Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the CRTH2 receptor.
Principle: The assay measures the ability of the compound to displace a radiolabeled ligand (e.g., [3H]PGD2) from cells or membranes expressing the CRTH2 receptor. The concentration at which the compound displaces 50% of the radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]PGD2 and varying concentrations of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid.
-
Incubation: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Eosinophil Shape Change Assay
This functional assay measures the ability of the compound to inhibit PGD2-induced shape change in eosinophils.[5]
Principle: Activation of CRTH2 on eosinophils by PGD2 leads to a rapid change in cell shape from spherical to polarized. This change can be quantified by flow cytometry as a change in forward scatter (FSC). An antagonist will inhibit this PGD2-induced shape change.
Step-by-Step Protocol:
-
Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).
-
Compound Pre-incubation: Pre-incubate the isolated eosinophils with varying concentrations of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid.
-
PGD2 Stimulation: Stimulate the eosinophils with a sub-maximal concentration of PGD2.
-
Fixation: After a short incubation period, fix the cells with paraformaldehyde.[5]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the forward scatter of the eosinophil population.
-
Data Analysis: Determine the IC50 value as the concentration of the compound that inhibits 50% of the PGD2-induced change in forward scatter.[5]
Calcium Mobilization Assay
This assay assesses the functional antagonism of the compound by measuring its ability to block the PGD2-induced increase in intracellular calcium.[5]
Principle: CRTH2 activation leads to the release of calcium from intracellular stores. This can be measured using a calcium-sensitive fluorescent dye. An antagonist will block this PGD2-induced fluorescence increase.
Step-by-Step Protocol:
-
Cell Plating: Plate CRTH2-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5]
-
Compound Addition: Pre-incubate the cells with varying concentrations of 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
PGD2 Stimulation: Inject a solution of PGD2 into each well and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Calculate the increase in fluorescence in response to PGD2 for each compound concentration and determine the IC50 value.
The following diagram outlines the general workflow for the in vitro evaluation of a putative CRTH2 antagonist.
Caption: In vitro evaluation workflow for a putative CRTH2 antagonist.
Hypothetical Data Summary
The following table summarizes the expected outcomes from the in vitro assays for a potent and selective CRTH2 antagonist.
| Assay | Parameter | Hypothetical Value for 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid |
| Radioligand Binding Assay | Ki (nM) | < 50 |
| Eosinophil Shape Change Assay | IC50 (nM) | < 100 |
| Calcium Mobilization Assay | IC50 (nM) | < 100 |
Conclusion
Based on structural analogy to known CRTH2 antagonists, 3-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid is a promising candidate for investigation as a modulator of allergic inflammation. The in vitro assays detailed in this guide provide a robust framework for elucidating its biological activity. Confirmation of its potency and efficacy in these assays would warrant further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy in relevant disease models. The potential for this compound to be developed into a therapeutic for asthma and other allergic conditions underscores the importance of its thorough in vitro characterization.
References
- A Comparative Analysis of CRTh2 Inhibitor Scaffolds for Drug Discovery - Benchchem.
- Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids | ACS Medicinal Chemistry Letters.
- Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC.
- CRTH2 antagonists in asthma: current perspectives - PMC - NIH.
- Full article: CRTH2 antagonists in asthma: current perspectives - Taylor & Francis.
- Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed.
- 4-amino-3-(fluorosulfonyl)benzoic acid — Chemical Substance Information - NextSDS.
- Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties.
- Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria | International Archives of Allergy and Immunology | Karger Publishers.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI.
- 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PubChem.
- 3-(((4-METHYLPHENYL)SULFONYL)AMINO)BENZOIC ACID — Chemical Substance Information - NextSDS.
- Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors - PubMed.
- WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents.
- Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid - Benchchem.
- (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - ResearchGate.
- Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor | Request PDF - ResearchGate.
-
Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H-[2][4][5]-triazole-3-thione. Available from:
- 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC - NIH.
- CAS 91-35-0: 2-[[(3-Amino-4-hydroxyphenyl)sulfonyl]amino]benzoic acid - CymitQuimica.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI.
- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC.
- TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection.
- Novel strategies to target EGFR proteins for degradation and their applications in non-small cell lung cancer.
- 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid | C17H13FN2O3S | CID 695906 - PubChem.
- 3-Fluoro-4-(methylsulfonyl)benzoic acid | 185945-88-4 - Sigma-Aldrich.
- Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media.
